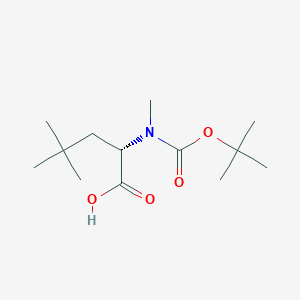

N-Boc-N-methyl-3-tert-butyl-L-alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-N-methyl-3-tert-butyl-L-alanine is a compound that belongs to the class of Boc-protected amino acids. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-methyl-3-tert-butyl-L-alanine typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

N-Boc-N-methyl-3-tert-butyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or TEA.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

N-Boc-N-methyl-3-tert-butyl-L-alanine has several applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of fine chemicals and materials

Mécanisme D'action

The mechanism of action of N-Boc-N-methyl-3-tert-butyl-L-alanine involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled deprotection of the amino group. This selective protection and deprotection are crucial in multi-step organic synthesis and peptide assembly .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Boc-L-alanine: Another Boc-protected amino acid with similar properties and applications.

N-Boc-L-valine: A Boc-protected amino acid used in peptide synthesis.

N-Boc-ethanolamine: A Boc-protected amine used in organic synthesis

Uniqueness

N-Boc-N-methyl-3-tert-butyl-L-alanine is unique due to its specific structure, which includes a tert-butyl group and a methylated amino group. This unique structure provides distinct steric and electronic properties, making it valuable in certain synthetic applications where other Boc-protected amino acids may not be suitable .

Activité Biologique

N-Boc-N-methyl-3-tert-butyl-L-alanine is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its effects on cell viability, apoptosis, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula: C₁₃H₂₅NO

- Molecular Weight: 225.35 g/mol

- Purity: ≥95%

- Storage Conditions: Store at -20°C upon receipt, aliquoting recommended .

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents.

Cytotoxicity and Apoptosis

Research indicates that this compound exhibits cytotoxic effects in various cancer cell lines. For instance, studies have shown that derivatives of alanine with similar structural motifs can induce apoptosis in cancer stem cells (CSCs) through mechanisms involving the Akt signaling pathway. Specifically, compounds targeting this pathway have demonstrated significant reductions in cell viability and induced apoptotic markers such as cleaved poly (ADP-ribose) polymerase (Cleaved-PARP) and pro-apoptotic proteins like Bax .

Table 1: Cytotoxic Effects of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (NSCLC) | 7.30 ± 0.07 | Induction of apoptosis via Akt inhibition |

| OBA-RT (5-O-(N-Boc-l-Alanine)-Renieramycin T) | A549 (NSCLC) | 7.00 | Activation of p53-dependent pathways |

The biological activity of this compound is likely mediated through several pathways:

- Akt Signaling Pathway : Inhibition of the Akt pathway has been associated with reduced survival signals in cancer cells, leading to increased apoptosis.

- p53 Activation : Compounds that activate p53 may enhance apoptotic signaling, thereby promoting cell death in tumor cells.

- Cell Cycle Arrest : Some studies suggest that alanine derivatives can induce cell cycle arrest, further contributing to their cytotoxic effects.

Case Study 1: Anti-Cancer Activity

In a study focusing on N-Boc derivatives, researchers treated non-small cell lung cancer (NSCLC) A549 cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, confirming its potential as an anti-cancer agent. Flow cytometry analysis indicated significant apoptosis induction at concentrations above the determined IC50 .

Case Study 2: Structure-Activity Relationship

A systematic alanine scanning approach revealed that modifications to the alanine backbone significantly affect the cytotoxicity and mechanism of action of related compounds. This highlights the importance of structural features in determining biological activity, suggesting that further modifications to this compound could enhance its therapeutic efficacy against specific targets .

Propriétés

IUPAC Name |

(2S)-4,4-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)8-9(10(15)16)14(7)11(17)18-13(4,5)6/h9H,8H2,1-7H3,(H,15,16)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXPECOIMFVOLR-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.